ethyl tetrahydro-2H-thiopyran-3-carboxylate
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Overview
Description
Ethyl tetrahydro-2H-thiopyran-3-carboxylate is a chemical compound with the molecular formula C8H14O2S. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the reaction of tetrahydrothiopyran with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its sulfur-containing moiety can interact with thiol groups in proteins, leading to alterations in protein function and activity .
Comparison with Similar Compounds
Ethyl tetrahydro-2H-thiopyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Similar structure but with an additional keto group, which can influence its reactivity and biological activity.
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the ethoxy group, making it more hydrophilic and potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl thiane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-2-10-8(9)7-4-3-5-11-6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBFQMIBGUQDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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